

Head-to-Head Preclinical Comparison: AH001 and GT20029 for Androgenetic Alopecia

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Compound of Interest

Compound Name: AH001

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A detailed analysis of two emerging topical androgen receptor degraders, **AH001** by AnHorn Medicines and GT20029 by Kintor Pharmaceutical, reveals distinct preclinical profiles in the competitive landscape of androgenetic alopecia (AGA) treatments. Both molecules employ a targeted protein degradation mechanism, aiming to eliminate the androgen receptor (AR), a key driver of hair loss, directly at the local site of application. This approach promises a more potent and potentially safer alternative to traditional androgen receptor inhibitors.

This guide provides a comprehensive comparison of the available preclinical data for **AH001** and GT20029, focusing on their mechanism of action, efficacy in animal models, and safety profiles. The information is intended for researchers, scientists, and drug development professionals interested in the evolving field of AGA therapeutics.

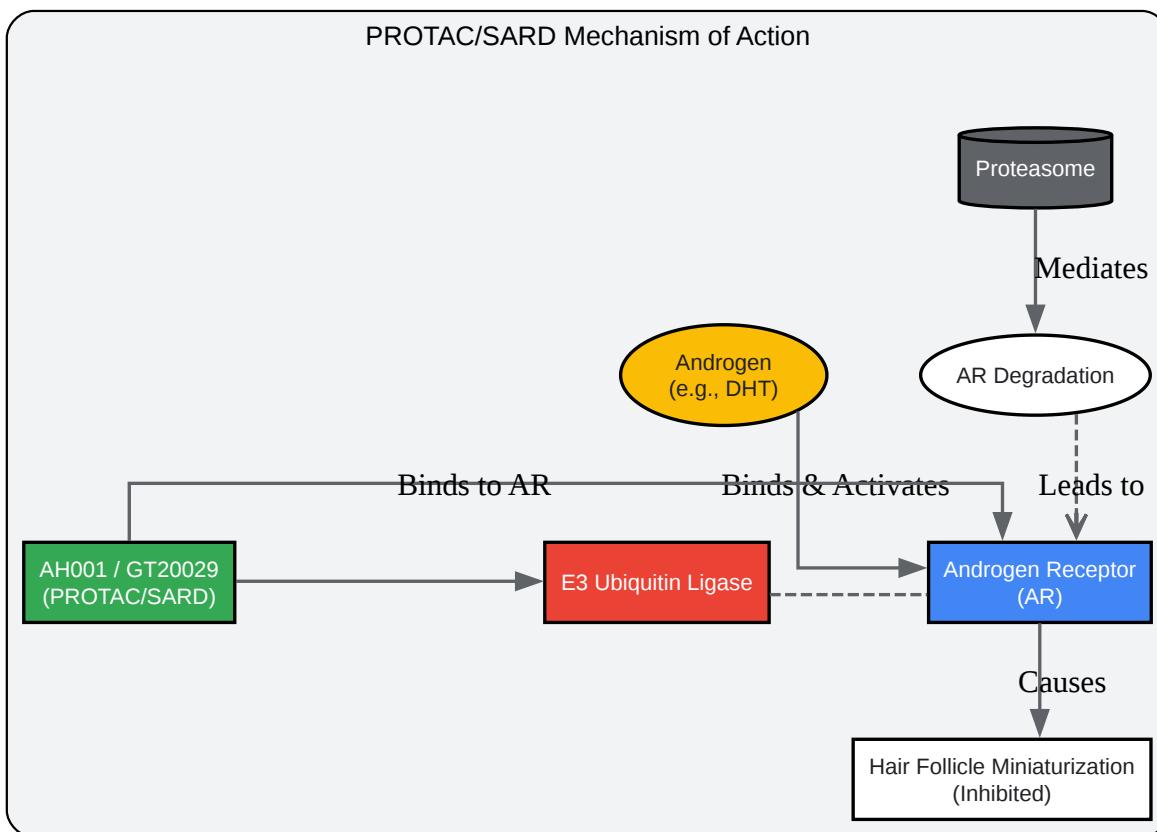
Mechanism of Action: A Shared Strategy of Androgen Receptor Degradation

Both **AH001** and GT20029 are classified as proteolysis-targeting chimeras (PROTACs) or selective androgen receptor degraders (SARDs). Unlike traditional treatments that inhibit the function of the androgen receptor, these molecules are designed to trigger the cell's natural protein disposal system to eliminate the AR protein entirely within the hair follicles.^{[1][2][3]} This mechanism is hypothesized to offer a more profound and durable therapeutic effect.

GT20029, developed on Kintor's proprietary PROTAC platform, works by recruiting an E3 ubiquitin ligase to tag the AR protein for degradation by the proteasome.^[1] Preclinical studies

have confirmed that this degradation of the AR protein effectively blocks the androgen receptor signaling pathway, which is responsible for the miniaturization of hair follicles in AGA.[4][5]

Similarly, **AH001** is a novel, AI-designed small molecule that functions as a selective protein degrader, targeting the androgen receptor for elimination.[2][3][6] This targeted approach is designed to act locally at the application site, thereby minimizing systemic side effects.[2]



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Caption: Signaling pathway of **AH001** and GT20029.

Preclinical Efficacy and Pharmacodynamics

While comprehensive head-to-head preclinical data is not publicly available, individual study results provide insights into the potential efficacy of each compound.

GT20029: Kintor Pharmaceutical has reported positive preclinical results for GT20029 in established animal models of androgen-related conditions.[4][7]

- Dihydrotestosterone (DHT)-Induced Mouse Model for AGA: In this model, which mimics male pattern baldness, GT20029 was shown to significantly promote hair growth.[4][7] Specific quantitative data on the percentage of hair regrowth or changes in hair density from these preclinical studies have not been detailed in the available press releases.
- Testosterone Propionate (TP)-Induced Hamster Flank Organ Acne Model: GT20029 also demonstrated efficacy in this model, significantly inhibiting the enlargement of the flank organ, which is an indicator of anti-androgenic activity.[4][7]

AH001: AnHorn Medicines has stated that preclinical data for **AH001** demonstrated significant efficacy in reversing hair loss induced by dihydrotestosterone (DHT) with topical administration. However, specific quantitative results from these preclinical studies have not been publicly released. The company has highlighted that the preclinical studies established a strong safety profile and excellent local tolerability, which paved the way for its Phase I clinical trial.[2]

Preclinical Model	AH001	GT20029
DHT-Induced Mouse Model (AGA)	Efficacy in reversing hair loss reported (quantitative data not available)	Significantly promoted hair growth (quantitative data not available)[4][7]
TP-Induced Hamster Flank Organ Model (Acne)	Not reported	Significantly inhibited enlargement of flank organ[4][7]

Preclinical Safety and Pharmacokinetics

A key advantage touted for both **AH001** and GT20029 is their potential for a favorable safety profile due to topical administration and limited systemic exposure.

GT20029: Preclinical studies for GT20029 indicated that the molecule has limited skin penetration, which helps to avoid high systemic exposure and is expected to result in a better safety profile.[4] This was further supported by Phase I clinical trial data, which showed very limited systemic exposure in human subjects.[8]

AH001: Similarly, for **AH001**, preclinical data demonstrated a strong safety profile and excellent local tolerability.^[2] The topical application is designed to act locally at the disease site, thereby avoiding the systemic side effects commonly associated with oral hormonal inhibitors.^[2] Phase I clinical trial results also confirmed that **AH001** was safe and well-tolerated across all dose levels with no drug-related adverse events reported.^[9]

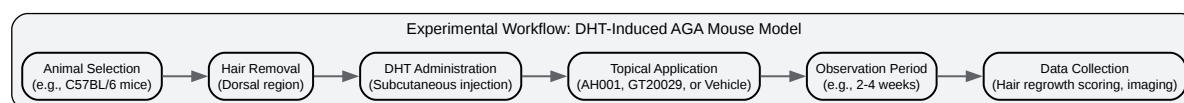
Parameter	AH001	GT20029
Systemic Exposure (Preclinical)	Reported to be low, avoiding systemic side effects	Limited skin penetration, avoiding high systemic exposure ^[4]
Local Tolerability (Preclinical)	Excellent local tolerability reported	Not specifically detailed, but overall good safety profile suggested ^[1]

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies of **AH001** and GT20029 are proprietary and not publicly available. However, based on the reported animal models, the following are general methodologies commonly employed in the preclinical evaluation of topical treatments for AGA.

Dihydrotestosterone (DHT)-Induced Mouse Model for Androgenetic Alopecia:

This model is widely used to screen for compounds that can inhibit androgen-mediated hair loss.



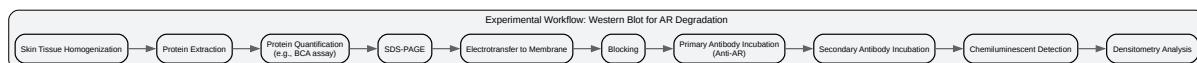
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Caption: Workflow for the DHT-induced AGA mouse model.

- Animal Model: Typically, C57BL/6 mice are used as their hair follicles have a synchronized growth cycle.
- Hair Cycle Synchronization: The hair on the dorsal region of the mice is depilated to synchronize the hair follicles in the anagen (growth) phase.
- Androgen Induction: Dihydrotestosterone (DHT) is administered, usually via subcutaneous injection, to induce and maintain a state that mimics androgenetic alopecia, characterized by delayed hair regrowth.
- Test Article Application: The test compounds (**AH001** or **GT20029**) and a vehicle control are applied topically to the depilated dorsal skin for a specified duration.
- Efficacy Evaluation: Hair regrowth is visually monitored and can be quantified using various methods, such as phototrichograms, hair weight, or histological analysis of hair follicle density and morphology.

Western Blot for Androgen Receptor Degradation:

To confirm the mechanism of action, the levels of androgen receptor protein in skin tissue samples can be assessed using Western blotting.



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Caption: Workflow for Western blot analysis of AR.

- Sample Preparation: Skin biopsies are taken from the treated and control areas of the experimental animals.
- Protein Extraction: Total protein is extracted from the skin tissue lysates.

- Quantification: The concentration of the extracted protein is determined.
- Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with a primary antibody specific to the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the androgen receptor are visualized.
- Analysis: The intensity of the bands is quantified to determine the relative amount of androgen receptor protein in each sample, allowing for a comparison between treated and control groups.

Conclusion

Both **AH001** and GT20029 represent a promising new class of topical treatments for androgenetic alopecia, with a shared mechanism of action that involves the targeted degradation of the androgen receptor. Preclinical data, although not extensively detailed in the public domain, suggest that both compounds are efficacious in relevant animal models and possess a favorable safety profile with limited systemic absorption.

GT20029 has progressed further in clinical development, with Phase II trial data available. The preclinical evidence for **AH001** also appears robust enough to support its recent advancement into clinical trials.

For a definitive head-to-head comparison, more detailed and quantitative preclinical data, particularly on efficacy endpoints such as hair density and thickness, as well as direct comparative studies, would be required. The publication of peer-reviewed preclinical data for both compounds will be crucial for the scientific community to fully assess their relative potential. As these molecules progress through clinical development, a clearer picture of their

comparative efficacy and safety in humans will emerge, ultimately determining their future roles in the management of androgenetic alopecia.

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